molecular formula C6H3BCl3NO4 B1522403 2,3,4-Trichloro-5-nitrophenylboronic acid CAS No. 1072946-38-3

2,3,4-Trichloro-5-nitrophenylboronic acid

Cat. No. B1522403
CAS RN: 1072946-38-3
M. Wt: 270.3 g/mol
InChI Key: ZUBMJZYQEWYAHH-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-nitrophenylboronic acid (TCNPBA) is a boronate derivative of nitrophenyl compounds . It has a molecular weight of 270.26 and is commonly used in scientific experiments as a building block for the synthesis of several chemical compounds, including fluorescent dyes, sensors, and inhibitors.


Synthesis Analysis

TCNPBA can be synthesized through several methods, including palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, nitration, and diazotization.


Molecular Structure Analysis

The molecular formula of TCNPBA is C6H3BCl3NO4 . It includes a boronic acid group, which is highly reactive under certain conditions.


Chemical Reactions Analysis

TCNPBA is commonly used as a probe in various analytical methods, such as fluorescence spectroscopy, chromatography, and electrochemical sensing. It has been used to detect several biological compounds and environmental pollutants, such as nitroaromatics, amines, and phosphorylated biomolecules.

Scientific Research Applications

Synthesis and Catalysis

Nitrophenylboronic acids have been utilized in the synthesis of complex organic molecules. For example, they play a crucial role in Suzuki cross-coupling reactions, a widely used method for creating carbon-carbon bonds essential in pharmaceuticals, agrochemicals, and organic materials. A study by González et al. (2005) highlights the use of nitrophenylboronic acids in the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls, revealing that substituting phenylboronic acid with a nitro group in specific positions can overcome obstacles in the transmetalation step, a critical phase in the Suzuki coupling process (González, Liguori, Carrillo, & Bjørsvik, 2005).

Analytical Chemistry Applications

In the realm of analytical chemistry, nitrophenylboronic acids have been developed as chemoselective probes for detecting hydrogen peroxide in food and agricultural products, as demonstrated by Chun-ping Lu et al. (2011). Their research shows that these compounds react chemoselectively with hydrogen peroxide to produce yellow nitrophenolates, with the p-isomer exhibiting the highest sensitivity. This novel nonenzymatic colorimetric method has potential applications in ensuring food safety (Lu, Lin, Chang, Wu, & Lo, 2011).

Materials Science

Furthermore, nitrophenylboronic acids are used in the development of new materials. For instance, they have been involved in the study of corrosion inhibitors, where derivatives of phenylboronic acid containing different substituents like chlorine, methyl, and nitro groups have been tested for their ability to improve the anti-friction and anti-wear properties of lubricants. Lixia Wang et al. (2020) found that these derivatives could significantly enhance the tribological performance of liquid paraffin, suggesting their potential as industrial lubricant additives (Wang, Han, Ge, Zhang, Bai, & Zhang, 2020).

Safety and Hazards

TCNPBA is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

(2,3,4-trichloro-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BCl3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBMJZYQEWYAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674545
Record name (2,3,4-Trichloro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-38-3
Record name (2,3,4-Trichloro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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